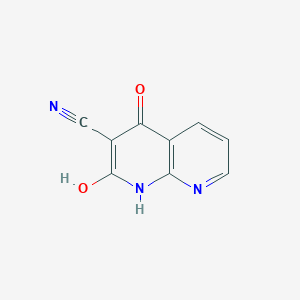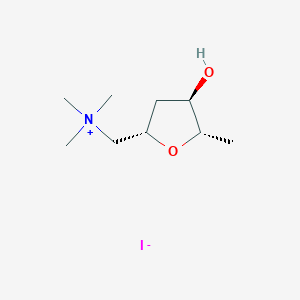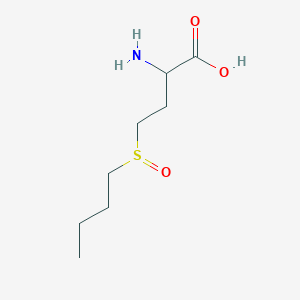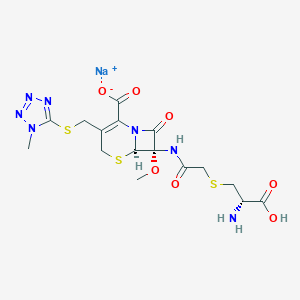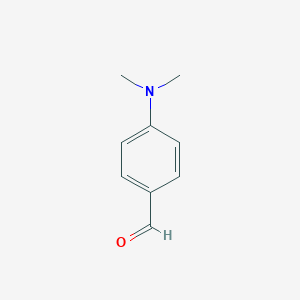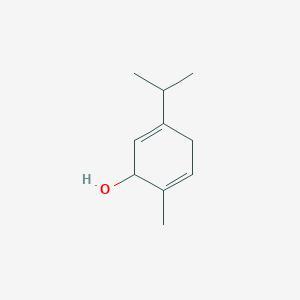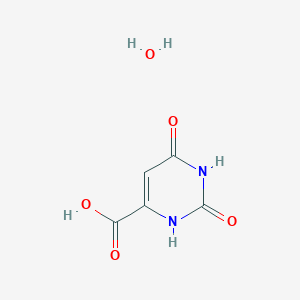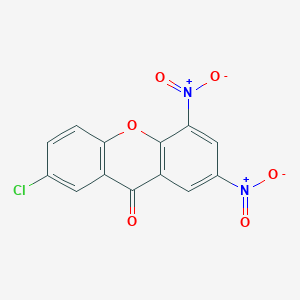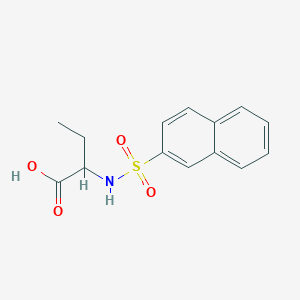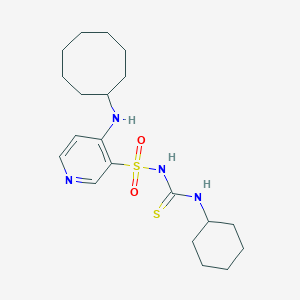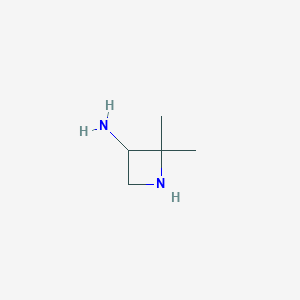
2,2-Dimethylazetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylazetidin-3-amine is a compound that is structurally related to azetidines, which are four-membered nitrogen-containing heterocycles. The presence of two methyl groups at the 2-position and an amine group at the 3-position distinguishes this compound. Azetidines, including those with dimethyl substitutions, are of interest in the field of organic chemistry due to their presence in bioactive molecules and their potential use in the synthesis of various heterocyclic systems.
Synthesis Analysis
The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, can be achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a highly diastereoselective route to the target molecules and represents a novel strategy for constructing the azetidine ring system, which is important in the synthesis of bioactive compounds .
Molecular Structure Analysis
While the specific molecular structure of 2,2-dimethylazetidin-3-amine is not detailed in the provided papers, the general structure of azetidines is characterized by a four-membered ring containing one nitrogen atom. The substitution pattern on the azetidine ring can significantly influence the compound's reactivity and stereochemistry, which is crucial for its application in organic synthesis.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions due to their amine functionality and the reactivity inherent to their strained ring system. For instance, the synthesis of heterocyclic systems often involves the reaction of azetidine derivatives with nucleophiles, such as heterocyclic amines, to form fused pyrimidinones or with C-nucleophiles to create substituted pyranones . These reactions highlight the versatility of azetidine derivatives in constructing complex heterocyclic structures.
Physical and Chemical Properties Analysis
Propiedades
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylazetidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

